1-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a 4-chlorophenylsulfonyl group and a diethylaminoethyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
The synthesis of 1-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and subsequent functionalization with the diethylaminoethyl group. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Sulfonylation: Introduction of the 4-chlorophenylsulfonyl group can be done using sulfonyl chlorides under basic conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for studies in pharmacology and toxicology.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)piperidine-4-carboxamide: Similar structure but with a dimethylamino group instead of a diethylamino group.
1-((4-bromophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)piperidine-4-carboxamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Biological Activity
The compound 1-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)piperidine-4-carboxamide , also known by its CAS number 1351599-30-8, is a synthetic piperidine derivative that has garnered attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C₁₄H₁₉ClN₂O₃S
- Molecular Weight: 320.83 g/mol
- CAS Number: 1351599-30-8
The compound features a piperidine ring substituted with a sulfonyl group and a chlorophenyl moiety, which contributes to its biological activity.
Biological Activity Overview
- Antibacterial Activity
-
Enzyme Inhibition
- It exhibits potent inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. The enzyme inhibition is crucial for therapeutic applications in conditions like Alzheimer's disease and urinary tract infections .
- A study reported IC50 values for several derivatives of similar compounds, highlighting their effectiveness as AChE inhibitors .
- Anticancer Properties
- Hypoglycemic Effects
Study 1: Antibacterial Screening
In a comprehensive study conducted by Aziz-ur-Rehman et al., various synthesized compounds bearing the piperidine nucleus were evaluated for their antibacterial properties. The results indicated that compounds similar to this compound exhibited strong activity against Salmonella typhi (IC50 = 0.63 µg/mL) and moderate activity against other strains such as Staphylococcus aureus and Escherichia coli .
Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition profile of this class of compounds revealed that several derivatives showed strong AChE inhibitory activity, with some achieving IC50 values as low as 2.14 µM. This suggests that the compound could be a viable candidate for further development in treating neurodegenerative diseases .
Data Table: Biological Activity Summary
Activity | Target | IC50 Value |
---|---|---|
Antibacterial | Salmonella typhi | 0.63 µg/mL |
Bacillus subtilis | Moderate | |
Enzyme Inhibition | Acetylcholinesterase (AChE) | 2.14 µM |
Urease | Strong | |
Anticancer | Tumor Cell Proliferation | Potentially effective |
Hypoglycemic | Glucose Metabolism | Under investigation |
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-[2-(diethylamino)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClN3O3S/c1-3-21(4-2)14-11-20-18(23)15-9-12-22(13-10-15)26(24,25)17-7-5-16(19)6-8-17/h5-8,15H,3-4,9-14H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXSHDRJFZFRAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.